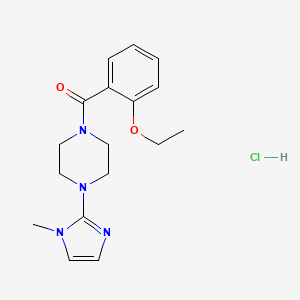

(2-ethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Description

This compound is a piperazine-based small molecule featuring a 2-ethoxyphenyl group and a 1-methyl-1H-imidazole substituent. The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications. The ethoxy group may influence lipophilicity and metabolic stability compared to methoxy or halogenated analogs .

Properties

IUPAC Name |

(2-ethoxyphenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2.ClH/c1-3-23-15-7-5-4-6-14(15)16(22)20-10-12-21(13-11-20)17-18-8-9-19(17)2;/h4-9H,3,10-13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDKSQOELGGPOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=CN3C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities. They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures.

Mode of Action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities.

Biological Activity

(2-ethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride, with the CAS number 1323291-01-5, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, anticancer effects, and its mechanisms of action.

The compound has the following chemical properties:

- Molecular Formula : C17H23ClN4O2

- Molecular Weight : 350.85 g/mol

- IUPAC Name : (2-ethoxyphenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone; hydrochloride

| Property | Value |

|---|---|

| CAS Number | 1323291-01-5 |

| Molecular Weight | 350.85 g/mol |

| Molecular Formula | C17H23ClN4O2 |

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit varying degrees of antimicrobial activity. For instance, studies conducted by Patel et al. (2011) demonstrated that certain synthesized piperazine derivatives displayed moderate antibacterial and antifungal activities against various pathogens. The presence of the imidazole ring is believed to enhance the antimicrobial properties through increased membrane permeability and disruption of cellular functions .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses .

A notable study by Bektaş et al. (2010) highlighted that similar compounds with imidazole and piperazine moieties exhibited significant cytotoxic effects on human cancer cell lines, suggesting a structure-activity relationship (SAR) where modifications to the phenyl or imidazole rings can enhance efficacy .

The biological effects of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : It promotes programmed cell death in malignant cells through mitochondrial pathways.

- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest, preventing cancer cells from dividing.

Case Studies

Several case studies have documented the effectiveness of this compound in various biological assays:

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of similar piperazine derivatives, it was found that compounds with ethoxy and imidazole substitutions significantly inhibited bacterial growth in vitro, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties revealed that treatment with this compound led to a dose-dependent decrease in cell viability in MCF-7 cells, with an IC50 value determined at approximately 15 µM after 48 hours of exposure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of the target compound with two structurally related molecules from the evidence.

Table 1: Structural and Pharmacological Comparison

Key Observations

Substituent Impact on Target Selectivity :

- The target compound’s 2-ethoxyphenyl group likely increases lipophilicity compared to the 4-methoxybenzyl group in Compound 7 . This may alter membrane permeability or receptor-binding kinetics.

- The 1-methylimidazole in the target contrasts with the pyridin-2-yl group in Compound 6. Pyridine-containing analogs often exhibit stronger hydrogen-bonding interactions with histamine receptors, suggesting the target may prioritize different binding epitopes .

Pharmacological Divergence :

- Compound 65277-42-1 shares the imidazole-piperazine core but incorporates a dioxolane-dichlorophenyl motif, which is essential for antifungal activity via CYP51 inhibition. The absence of this motif in the target compound implies distinct therapeutic applications (e.g., CNS or inflammation vs. antifungal).

Salt Form and Solubility :

- The hydrochloride salt of the target compound distinguishes it from neutral analogs like Compound 7. Salification is a common strategy to enhance dissolution rates in polar biological matrices .

Research Findings and Limitations

- Compound 7 () : Achieved dual H1/H4 receptor antagonism (IC₅₀ < 100 nM) but showed rapid hepatic clearance in preclinical models, likely due to the methoxy group’s susceptibility to demethylation. The target’s ethoxy group may mitigate this issue.

- Compound 65277-42-1 () : Demonstrated potent antifungal activity (MIC₉₀ = 0.5 µg/mL against Candida albicans) but faced toxicity concerns linked to the dichlorophenyl group. The target compound’s lack of halogens may reduce off-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.